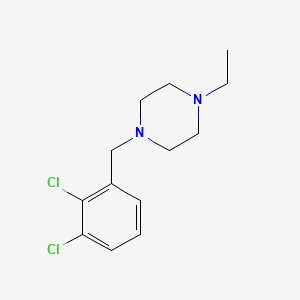
1-(2-methyl-1H-indol-3-yl)-2-(2-pyridinylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including intramolecular cyclodehydration and metalation reactions. For instance, derivatives of 2-pyridin-2-yl-1H-indole, similar in structural motif to the compound of interest, are prepared via cyclodehydration of alpha-anilinyl or 3-anisidyl-2-pyridin-2-yl-ethanones, showcasing complex synthesis routes involving intramolecular interactions and specific reagent conditions (Kasiotis & Haroutounian, 2006).
Molecular Structure Analysis
The molecular structure of compounds within this family, including 1-(2-methyl-1H-indol-3-yl)-2-(2-pyridinylthio)ethanone, can be complex, featuring rings and substituents that confer specific chemical properties. For example, structural analyses using X-ray crystallography have elucidated the configurations and dihedral angles between rings in similar compounds, providing a basis for understanding the 3D arrangement and interaction potential of our compound of interest (Kloubert et al., 2012).
Chemical Reactions and Properties
Compounds like 1-(2-methyl-1H-indol-3-yl)-2-(2-pyridinylthio)ethanone participate in a variety of chemical reactions, contributing to their broad applicability. For instance, reactions involving diazotization and coupling with active methylene-containing compounds have been reported for similar structures, leading to the synthesis of new heterocyclic compounds with potential antiviral activities (Attaby et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and fluorescence, are crucial for understanding the behavior of these compounds in different environments. The photophysical properties, including fluorescent emission sensitive to solvent polarity and pH, have been studied for compounds structurally related to 1-(2-methyl-1H-indol-3-yl)-2-(2-pyridinylthio)ethanone, indicating their potential in sensor and imaging applications (Kasiotis & Haroutounian, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are essential for the practical application of these compounds. Studies on similar compounds have shown a range of reactivities and the potential for creating a wide array of derivatives, underlining the versatility and utility of this class of compounds in synthetic chemistry (Joshi et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-16(12-6-2-3-7-13(12)18-11)14(19)10-20-15-8-4-5-9-17-15/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQRUFNSFFTCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329076 |
Source


|
| Record name | 1-(2-methyl-1H-indol-3-yl)-2-pyridin-2-ylsulfanylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-methyl-1H-indol-3-yl)-2-(pyridin-2-ylsulfanyl)ethanone | |
CAS RN |
573706-83-9 |
Source


|
| Record name | 1-(2-methyl-1H-indol-3-yl)-2-pyridin-2-ylsulfanylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5672432.png)
![3-[2-(4-bromophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5672439.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5672448.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide](/img/structure/B5672453.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5672459.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5672470.png)
![1-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-4-piperidinecarboxamide](/img/structure/B5672484.png)

![{3-(2-methoxyethyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5672498.png)
![4-{5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5672506.png)
![5-[1-(2-fluorophenyl)cyclopropyl]-3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5672519.png)
![3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5672525.png)
![(3aR*,7aS*)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5672540.png)
